molecular formula C17H13FO4 B3043982 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 96755-08-7

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B3043982
CAS RN: 96755-08-7
M. Wt: 300.28 g/mol
InChI Key: OHWZIIALEMARKC-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, also known as EF24, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. EF24 is a curcumin analog that has been shown to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer cell survival. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to induce the production of reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one also inhibits the growth and metastasis of cancer cells in animal models. In addition, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is its potent anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Future studies could focus on optimizing the synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one to improve its solubility and bioavailability. In addition, studies could investigate the potential of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one in combination with other anti-cancer agents to enhance its efficacy. Finally, studies could investigate the potential of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been extensively studied for its anti-cancer properties. In vitro studies have demonstrated that 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one induces apoptosis in various cancer cell lines, including breast, prostate, colon, and lung cancer. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition to its anti-cancer properties, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c18-12-3-5-15(20)13(10-12)14(19)4-1-11-2-6-16-17(9-11)22-8-7-21-16/h1-6,9-10,20H,7-8H2/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWZIIALEMARKC-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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